molecular formula C7H9BrO3S B2524512 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide CAS No. 2126176-82-5

2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide

Cat. No. B2524512
M. Wt: 253.11
InChI Key: CRNCHDFHEKQLRU-UHFFFAOYSA-N
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Description

The compound 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide is a sulfur-containing bicyclic molecule that is structurally related to various bicyclic systems studied for their unique chemical properties and potential applications in organic synthesis. The presence of sulfur in the bicyclic framework can significantly alter the reactivity and physical properties of the molecule, making it an interesting subject for research.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in several studies. For instance, dimethyl 2,4-dibromobicyclo[3.2.1]octane-6,7-dicarboxylates and their 8-oxa analogs have been synthesized and found to preferentially adopt chair conformations in their six-membered rings. These compounds can undergo double 1,3-dehydrobromination to yield tetracyclo[3.2.1.02,7.04,5]octane derivatives . Additionally, the Favorskii reaction has been employed to convert 2-bromobicyclo[3.3.1]nonan-3-one to methyl bicyclo[3.2.1]octane-6-carboxylate, with variations in reaction conditions affecting the stereoselectivity of the products . These synthetic approaches provide insights into the potential methods for synthesizing 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide and its derivatives.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is crucial in determining their reactivity and physical properties. The conformational analysis of dimethyl 2,4-dibromobicyclo[3.2.1]octane-6,7-dicarboxylates suggests that these molecules prefer chair conformations, which could be relevant to the structure of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide . The stereochemistry of the Favorskii reaction products also indicates the importance of molecular structure in dictating the outcome of chemical reactions .

Chemical Reactions Analysis

The reactivity of bicyclic compounds with sulfur atoms can be quite distinct from their non-sulfur analogs. For example, 8-Thiabicyclo[3.2.1]octan-3-one has been used as a biochemical tool to study tropane alkaloid biosynthesis, indicating that the introduction of sulfur can lead to significant changes in biological activity and metabolic pathways . The Favorskii reaction, as applied to 2-bromobicyclo[3.3.1]nonan-3-one, demonstrates the potential for selective transformations in bicyclic systems, which could be extrapolated to the sulfur-containing analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing bicyclic compounds can be quite unique. For instance, the oxidation of endo-2-bromo-5-thiabicyclo[2.1.1]hexane to its S-oxide and S,S-dioxide derivatives has been studied, providing comparative NMR data that could be relevant to understanding the properties of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide . The presence of sulfur, especially in the form of S-oxides and S,S-dioxides, can significantly affect the electron distribution and, consequently, the reactivity and stability of these molecules.

Scientific Research Applications

Titanium Dioxide Nanoparticles: Prospects and Applications in Medicine

Titanium dioxide nanoparticles are increasingly significant in medical therapies due to their photoactivity. Upon UV light illumination in aqueous media, titanium dioxide produces reactive oxygen species (ROS) that can induce cell death. This property is applied in photodynamic therapy (PDT) for treating various diseases, including cancer and antibiotic-resistant bacteria. Titanium dioxide nanoparticles, their composites, and combinations with other molecules can act as photosensitizers in PDT. The enhancement of light absorption through grafting organic compounds onto titanium dioxide nanoparticles facilitates their use in targeted therapy (Ziental et al., 2020).

Bromoform: Air-Sea Flux, Atmospheric Chemistry, and Environmental Impact

Bromoform is the largest single source of atmospheric organic bromine, critical for the source of reactive halogens to the troposphere and stratosphere. Its sea-to-air flux, mainly from macroalgal and planktonic sources, highlights the importance of bromoform in atmospheric chemistry. Studies have aimed at estimating global source strength and understanding its environmental impact, emphasizing the need for further investigation into bromoform's sources, sinks, and atmospheric processing (Quack & Wallace, 2003).

Phosphonic Acid: Preparation and Applications

Phosphonic acid, characterized by its unique bonding (a phosphorus atom bonded to three oxygen atoms and one carbon atom), finds applications across chemistry, biology, and physics due to its bioactive properties, ability for bone targeting, and use in the design of supramolecular materials. Its synthesis methods and applications illustrate the compound's versatility in creating bioactive properties for drugs, designing hybrid materials, and functionalizing surfaces (Sevrain et al., 2017).

properties

IUPAC Name

2-bromo-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO3S/c8-7-5(9)3-4-1-2-6(7)12(4,10)11/h4,6-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNCHDFHEKQLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)CC1S2(=O)=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide

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